molecular formula C30H36O16 B1142133 Hidrosmin CAS No. 80604-68-8

Hidrosmin

Número de catálogo: B1142133
Número CAS: 80604-68-8
Peso molecular: 652.6 g/mol
Clave InChI: WPEGKIKHFSQQCA-WTNNCJBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Hidrosmin is synthesized from diosmin, a naturally occurring flavonoid. The synthetic process involves several steps, including hydroxyethylation. The industrial production of this compound typically involves the following steps :

    Synthesis: Diosmin is subjected to hydroxyethylation to produce this compound.

    Decoloring: The synthesized compound is decolored to remove impurities.

    Filtration: The decolored solution is filtered to separate the solid product.

    Crystallization: The filtered product is crystallized to obtain pure this compound.

    Centrifugation: The crystallized product is centrifuged to remove any remaining impurities.

Análisis De Reacciones Químicas

Hidrosmin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized flavonoid derivatives.

Aplicaciones Científicas De Investigación

Chronic Venous Insufficiency

Clinical Efficacy
Hidrosmin has been extensively studied for its effects on chronic venous insufficiency (CVI). A double-blind, placebo-controlled trial demonstrated that this compound significantly improved symptoms such as pain and heaviness in the legs when compared to a placebo. Patients treated with this compound showed a marked reduction in swelling and subjective symptoms after 45 days of treatment .

Mechanism of Action
The compound works by restoring venous tone and increasing resistance in microvessels, which helps reduce the caliber of dilated varicose veins and restores valvular function. Additionally, this compound enhances microcirculation by improving erythrocytic deformability and decreasing blood viscosity .

StudySample SizeTreatment DurationOutcome
Double-blind trial57 patients45 daysSignificant improvement in pain and swelling

Nephroprotective Effects

Diabetic Kidney Disease
Recent studies have highlighted this compound's nephroprotective properties. It has been shown to ameliorate renal damage in diabetic models by reducing inflammation and oxidative stress. In diabetic mice, this compound treatment led to a significant reduction in albuminuria and improved renal histopathology .

Mechanisms Involved
this compound exerts its protective effects by downregulating inflammatory cytokines and chemokines, enhancing antioxidant defenses, and reducing markers of cellular senescence in kidney tissues. It also inhibits key inflammatory signaling pathways such as NF-κB and JAK/STAT .

StudyModelTreatment DurationKey Findings
Nephroprotective studyDiabetic mice7 weeksReduced albuminuria and renal inflammation

Cardiovascular Applications

Endothelial Dysfunction
this compound has shown promise in improving vascular function in models of diabetes. In a study involving leptin-receptor-deficient mice, it was found that this compound administration improved endothelial nitric oxide synthase activity and reduced hyperglycemia-induced inflammation .

Atherosclerosis Prevention
In another study with streptozotocin-induced diabetic mice, this compound reduced the size of atherosclerotic plaques and improved markers of plaque stability while decreasing inflammation and oxidative stress markers . This suggests that this compound may serve as an adjunct therapy for managing macrovascular complications associated with diabetes.

StudyModelTreatment DurationKey Findings
Cardiovascular studyDiabetic mice (db/db)16 weeksImproved vascular function without structural abnormalities

Mecanismo De Acción

The exact mechanism of action of hidrosmin is not fully understood, but it is believed to involve several pharmacological actions :

    Reduction of Capillary Permeability: this compound reduces capillary permeability induced by agents such as histamine and bradykinin.

    Increase in Red Blood Cell Deformability: It increases the deformability of red blood cells and reduces blood viscosity.

    Smooth Muscle Contraction: this compound induces the contraction of smooth muscle in the vein wall.

    Lymphatic Flow Improvement: It dilates lymphatic collectors and increases the rate of lymphatic conduction, improving lymphatic flow.

Comparación Con Compuestos Similares

Hidrosmin is similar to other flavonoids such as diosmin and hesperidin . it has unique properties that make it more effective in certain applications:

    Diosmin: Like this compound, diosmin is used for the treatment of venous insufficiency.

    Hesperidin: Hesperidin is another flavonoid with vasoprotective properties, but it is less potent compared to this compound.

Actividad Biológica

Hidrosmin, a synthetic flavonoid, is primarily recognized for its therapeutic applications in treating chronic venous insufficiency and its potential nephroprotective effects in diabetic conditions. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic benefits, and relevant research findings.

This compound has the molecular formula C30H36O16C_{30}H_{36}O_{16} and a molecular weight of approximately 652.6 g/mol. It is marketed under the brand name Venosmil and is known for its phlebotonic properties , which stabilize capillaries and reduce symptoms associated with chronic venous insufficiency. Its pharmacological actions include:

  • Reducing capillary permeability
  • Increasing red blood cell deformability
  • Inducing smooth muscle contraction in vein walls
  • Enhancing lymphatic flow .

1. Nephroprotective Effects

Recent studies have demonstrated that this compound possesses significant nephroprotective properties, particularly in the context of diabetic nephropathy (DN). In vitro and in vivo experiments have shown that this compound can:

  • Reduce inflammation : this compound administration significantly downregulated the expression of inflammatory cytokines such as IL-1β and TNF-α in diabetic kidneys .
  • Decrease oxidative stress : It has been shown to lower oxidative stress markers, improving renal function by reducing DNA damage and cellular senescence markers like p16^INK4a .
  • Improve cell viability : In cell culture studies, this compound enhanced cell proliferation and viability under conditions mimicking oxidative stress .

2. Cardiovascular Protection

This compound also exhibits vasculoprotective effects, particularly in diabetic models. Research indicates that it can:

  • Stimulate endothelial nitric oxide synthase (eNOS) : This leads to increased nitric oxide production, promoting vascular relaxation .
  • Reduce atherosclerotic plaque formation : In animal models, this compound treatment resulted in decreased plaque size and improved plaque stability by reducing lipid content and inflammation .

Study 1: Nephroprotection in Diabetic Mice

In a study involving diabetic mice, this compound was administered at a dose of 600 mg/kg/day for 16 weeks. The results showed:

  • A significant reduction in renal inflammation markers.
  • Improved renal function as evidenced by lower serum creatinine levels.
  • Histological analysis indicated decreased glomerular damage and fibrosis .

Study 2: Vascular Function Improvement

Another study assessed the impact of this compound on vascular function in leptin-receptor-deficient mice (db/db model). Findings included:

  • Enhanced endothelial function measured through wire myography.
  • Decreased markers of oxidative stress and inflammation within vascular tissues .

Summary Table of Biological Activities

ActivityMechanismEvidence Source
NephroprotectionReduces inflammation, oxidative stress
Enhances endothelial functionStimulates eNOS activity, increases NO production
Reduces atherosclerosisDecreases plaque size, improves stability
Improves cell viabilityEnhances proliferation under stress

Propiedades

Número CAS

80604-68-8

Fórmula molecular

C30H36O16

Peso molecular

652.6 g/mol

Nombre IUPAC

5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1

Clave InChI

WPEGKIKHFSQQCA-WTNNCJBMSA-N

SMILES isomérico

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O

Sinónimos

7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-1-benzopyran-4-one;  Hydrosmin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.